2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an iodo group and two methoxy groups attached to a phenyl ring, along with a dihydro-oxazole ring structure.
Preparation Methods
The synthesis of 2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of 3,4-dimethoxyphenyl derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols.
Scientific Research Applications
2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological pathways and mechanisms, especially those involving oxidative stress and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of 2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The iodo and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The oxazole ring structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar compounds to 2-(2-Iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole include:
2-Iodo-3,4-dimethoxyphenyl derivatives: These compounds share the iodo and methoxy functional groups but may differ in the ring structure or additional substituents.
Oxazole derivatives: Compounds with an oxazole ring structure but different substituents on the phenyl ring or other parts of the molecule.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group but may lack the iodo group or oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
185033-78-7 |
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Molecular Formula |
C13H16INO3 |
Molecular Weight |
361.17 g/mol |
IUPAC Name |
2-(2-iodo-3,4-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H16INO3/c1-13(2)7-18-12(15-13)8-5-6-9(16-3)11(17-4)10(8)14/h5-6H,7H2,1-4H3 |
InChI Key |
ILGYGIOAAXTARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C(=C(C=C2)OC)OC)I)C |
Origin of Product |
United States |
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